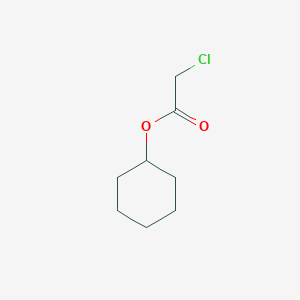

Cyclohexyl 2-chloroacetate

Description

Cyclohexyl 2-chloroacetate (ClCH₂CO-O-cyclohexyl) is an ester derived from chloroacetic acid and cyclohexanol. Its structure comprises a chloroacetyl group (ClCH₂CO-) esterified to a cyclohexyl moiety. This compound is characterized by its lipophilic cyclohexyl group, which enhances solubility in organic solvents, and the reactive α-chlorine atom, which confers electrophilicity.

Properties

IUPAC Name |

cyclohexyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFHBLOKQVCABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281151 | |

| Record name | cyclohexyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-91-3 | |

| Record name | 6975-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 2-chloroacetate can be synthesized through the esterification of cyclohexanol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-70°C to achieve optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2-chloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of cyclohexyl glycolate.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically employed.

Major Products Formed:

Nucleophilic Substitution: Cyclohexyl glycolate.

Elimination Reactions: Alkenes such as cyclohexene derivatives.

Scientific Research Applications

Cyclohexyl 2-chloroacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound is involved in the development of pharmaceutical agents, particularly in the synthesis of drugs with specific biological activities.

Mechanism of Action

Cyclohexyl 2-chloroacetate can be compared with other similar compounds such as:

- Ethyl chloroacetate

- Methyl chloroacetate

- Propyl chloroacetate

Uniqueness: this compound is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclohexyl moiety provides enhanced reactivity or selectivity.

Comparison with Similar Compounds

Ethyl 2-Chloroacetate

- Structure : ClCH₂CO-O-CH₂CH₃.

- Reactivity : Widely used as a starting material for synthesizing heterocycles, such as antifungal 1,2,4-triazole derivatives under microwave irradiation .

- Applications : Demonstrates moderate antifungal activity, likely due to the electrophilic chlorine enabling nucleophilic substitution reactions.

- Key Differences :

- The ethyl ester is smaller and less sterically hindered, facilitating faster reaction kinetics compared to the bulky cyclohexyl ester.

- Ethyl 2-chloroacetate is more volatile (lower molecular weight: 122.5 g/mol vs. ~178.6 g/mol for cyclohexyl 2-chloroacetate) but less lipophilic.

Cyclohexyl 2-Aminoacetate Hydrochloride

- Structure : H₂NCH₂CO-O-cyclohexyl·HCl.

- Properties: The amino group (-NH₂) replaces chlorine, forming a hydrochloride salt (193.67 g/mol) with enhanced water solubility .

- Applications: Potential as a bioactive intermediate; the amino group enables participation in peptide coupling or Schiff base formation.

- Key Differences :

- The absence of an electrophilic chlorine reduces reactivity toward nucleophiles.

- The hydrochloride salt form increases polarity, making it more suitable for aqueous-phase reactions.

Cyclohexyl Mercaptoacetate

- Structure : HSCH₂CO-O-cyclohexyl.

- Reactivity : The mercapto (-SH) group introduces nucleophilic and metal-chelating properties.

- Applications : Likely used in polymer chemistry or as a ligand in coordination complexes .

- Key Differences: The -SH group is prone to oxidation, forming disulfide bonds, unlike the stable C-Cl bond.

Sodium Chloroacetate (C₂H₂ClO₂Na)

- Structure : Ionic form of chloroacetic acid (ClCH₂COO⁻Na⁺).

- Properties : Water-soluble and highly reactive in SN2 reactions.

- Applications : Industrial synthesis of carboxymethylcellulose and herbicides .

- Key Differences: Ionic nature makes it unsuitable for non-polar solvents, unlike the neutral cyclohexyl ester. Higher corrosivity and acute toxicity compared to ester forms.

Data Table: Comparative Analysis

Biological Activity

Cyclohexyl 2-chloroacetate (CAS Number: 6975-91-3) is an organic compound with significant relevance in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and implications for various biological systems.

Overview

This compound is a colorless to tan liquid with the molecular formula . It is primarily used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and selectivity in chemical reactions.

Mode of Action

this compound undergoes E2 elimination reactions typical of secondary and tertiary alkyl halides. This reaction can lead to the formation of alkenes, which are crucial intermediates in various biochemical pathways.

Biochemical Pathways

The compound interacts with several enzymes, particularly esterases, leading to the hydrolysis of its ester bond. This reaction produces cyclohexanol and chloroacetic acid, which can further participate in metabolic processes.

Table 1: Biochemical Interactions of this compound

| Enzyme | Reaction | Products |

|---|---|---|

| Esterases | Hydrolysis of ester bond | Cyclohexanol, Chloroacetic acid |

| Various enzymes | Modulation of signaling pathways | Altered gene expression |

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. Studies indicate that it can modulate the activity of specific signaling pathways, resulting in changes in cellular metabolism and gene expression profiles.

Case Study: Dosage Effects in Animal Models

Research has demonstrated that the effects of this compound vary significantly with dosage. In animal models, low doses exhibited minimal effects, while higher doses resulted in toxicological outcomes. This threshold effect highlights the importance of dosage in determining the compound's biological activity.

Metabolic Pathways

The compound's involvement in metabolic pathways is significant due to its interaction with esterases. The hydrolysis reaction not only produces cyclohexanol and chloroacetic acid but also affects overall metabolic flux and metabolite levels within biological systems.

Subcellular Localization

The localization of this compound within cells is crucial for its activity. It can be directed to specific organelles or cellular compartments, influencing its biochemical interactions and overall efficacy.

Safety and Toxicity

This compound poses certain risks; it can cause burns upon contact with skin or eyes and gastrointestinal damage if ingested. Proper handling protocols must be observed to mitigate these risks .

Table 2: Safety Data for this compound

| Exposure Route | Effect |

|---|---|

| Eye | Causes burns |

| Skin | Causes burns |

| Ingestion | Gastrointestinal tract burns |

| Inhalation | Chemical burns to respiratory tract |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.